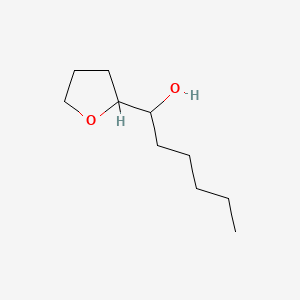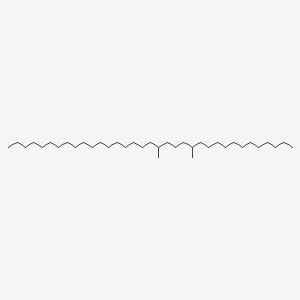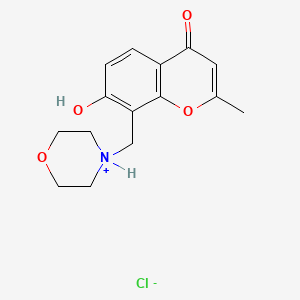![molecular formula C8H9O5P B13778911 [Hydroxy-(4-methylphenoxy)phosphoryl]formic acid CAS No. 74270-24-9](/img/structure/B13778911.png)
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methylphenoxy group, and a phosphoryl group attached to a formic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy-(4-methylphenoxy)phosphoryl]formic acid typically involves the reaction of 4-methylphenol with phosphoryl chloride, followed by the introduction of a hydroxy group and formic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The hydroxy and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different phosphorylated compounds, while substitution reactions can produce a variety of derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [Hydroxy-(4-methylphenoxy)phosphoryl]formic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy and phosphoryl groups play a key role in its reactivity and ability to form complexes with other molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of cellular pathways, and alteration of membrane permeability.
Vergleich Mit ähnlichen Verbindungen
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid can be compared with other similar compounds, such as phosphinic and phosphonic acids. These compounds share some structural similarities but differ in their functional groups and reactivity. For example:
Phosphinic acids: These compounds have a P-H bond and are known for their use as reducing agents and intermediates in organic synthesis.
Phosphonic acids: Characterized by a P-C bond, they are widely used in agriculture as herbicides and in medicine as antiviral agents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
74270-24-9 |
|---|---|
Molekularformel |
C8H9O5P |
Molekulargewicht |
216.13 g/mol |
IUPAC-Name |
[hydroxy-(4-methylphenoxy)phosphoryl]formic acid |
InChI |
InChI=1S/C8H9O5P/c1-6-2-4-7(5-3-6)13-14(11,12)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
WBBFNGNAIXHYMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


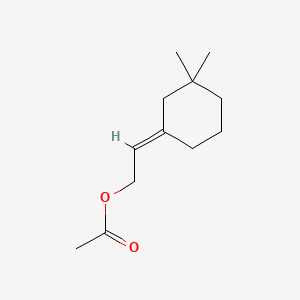
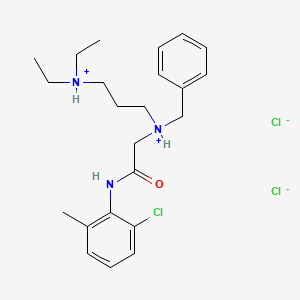
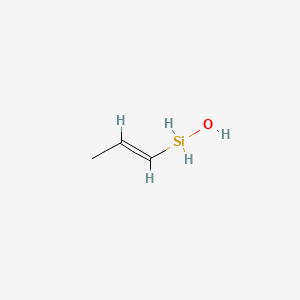
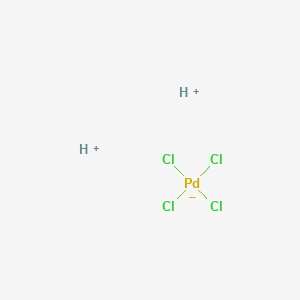
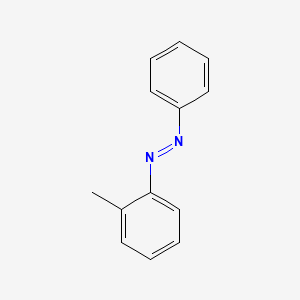
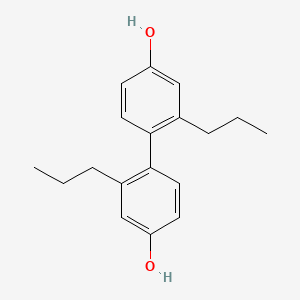
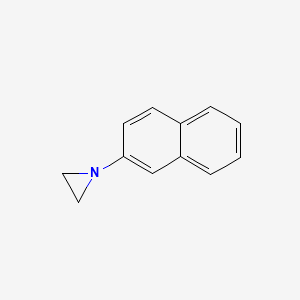
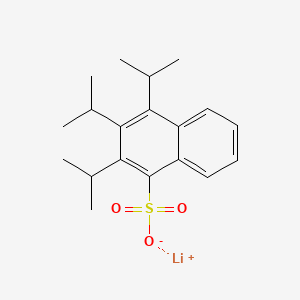
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
